exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane
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Overview
Description
“exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane” is a chemical compound with the CAS Number: 273207-53-7 . It has a molecular weight of 240.35 . The IUPAC name of this compound is tert-butyl (1R,5S)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-8,14H2,1-3H3/t9-,10-,11+ . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is an oil at room temperature . . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis of Constrained Amino Acids
- The synthesis of diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids using norbornene amino acids as chiral building blocks provides fast access to optically pure amino acids, which are both alpha,gamma- and alpha,delta-diamino acids containing sterical constraints and characterized by alpha,alpha-disubstitution (Caputo et al., 2006).
Application in Drug Discovery
- Design and preparation of new azabicyclic amines, including exo-3-amino-1-azabicyclo[3.2.1]octane, for use in α7 nicotinic acetylcholine receptor assays as part of a drug discovery program to treat cognitive deficits in schizophrenia (Walker et al., 2008).
Total Synthesis of Natural Products
- Use in the total synthesis of scopine, pseudoscopine, and nor-derivatives, leveraging the different reactivity of exo- and endo-6-hydroxy- and 6,7-epoxytropanes (Justice & Malpass, 1995).
Enantioselective Construction of Bicyclic Scaffolds
- The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is crucial in the synthesis of tropane alkaloids, which have diverse biological activities (Rodríguez et al., 2021).
Synthesis of Azabicyclic β-Amino Acid Derivatives
- Preparation of novel azabicyclic β-amino acid derivatives from norbornene β-amino acids, enabling the synthesis of the azabicyclic exo β-amino acid in enantiopure form (Kazi et al., 2010).
Safety and Hazards
properties
IUPAC Name |
tert-butyl (1S,5R)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYURWVQSNWVJSV-FGWVZKOKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701131772 |
Source
|
Record name | 1,1-Dimethylethyl (3-endo)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701131772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
273376-40-2 |
Source
|
Record name | 1,1-Dimethylethyl (3-endo)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701131772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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